

impact of haemolysed samples on Ferene-S assay accuracy

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Compound of Interest

Compound Name: Ferene-S

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Technical Support Center: Ferene-S Assay

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the impact of hemolyzed samples on the accuracy of the **Ferene-S** assay for iron quantification.

Frequently Asked Questions (FAQs)

Q1: What is the **Ferene-S** assay and how does it work?

The **Ferene-S** assay is a colorimetric method used for the quantitative determination of iron in serum and plasma. The principle of the assay involves the dissociation of iron from its carrier protein, transferrin, in an acidic buffer (pH 4.5). Subsequently, ascorbic acid reduces the released ferric iron (Fe^{3+}) to its ferrous form (Fe^{2+}). The ferrous iron then reacts with the chromogen **Ferene-S** to form a stable, blue-colored complex. The intensity of this color, measured spectrophotometrically at approximately 600 nm, is directly proportional to the iron concentration in the sample.^{[1][2]}

Q2: What is hemolysis and why is it a concern for the **Ferene-S** assay?

Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents, including hemoglobin, into the serum or plasma.^{[3][4]} This is a significant concern for the **Ferene-S** assay because hemoglobin is an iron-containing protein. The release

of this additional iron from hemolyzed red blood cells will lead to a falsely elevated measurement of serum iron, compromising the accuracy of the results.[3][4]

Q3: How can I visually identify a hemolyzed sample?

A non-hemolyzed serum or plasma sample is typically a clear, yellowish fluid. Hemolysis imparts a pink to red color to the serum or plasma due to the presence of free hemoglobin.[4] The intensity of the red color is indicative of the severity of hemolysis.

Q4: What are the common causes of sample hemolysis?

Hemolysis is most often an in vitro event, meaning it occurs after the blood sample has been collected. Common causes are related to improper sample collection and handling techniques, including:

- Difficult venipuncture: Traumatic or prolonged blood collection can damage red blood cells.[5]
- Incorrect needle size: Using a needle with too small a gauge can cause mechanical stress on the red blood cells as they pass through.[3]
- Vigorous mixing: Shaking the blood collection tube too forcefully can rupture red blood cells. Gentle inversion is recommended.[5]
- Improper sample transport: Excessive agitation or extreme temperatures during transport can lead to hemolysis.[5]
- Delayed processing: Allowing blood to sit for too long before centrifugation can increase the likelihood of hemolysis.[6]

Q5: Can I use a hemolyzed sample for my **Ferene-S** assay?

It is strongly recommended not to use hemolyzed samples for the **Ferene-S** assay due to the high risk of obtaining inaccurate, falsely elevated iron concentrations.[1][2]

Troubleshooting Guide

Problem: My serum/plasma sample has a pinkish or reddish tint.

This indicates that the sample is likely hemolyzed. Proceed with the following steps:

- **Visual Assessment:** Compare the color of your sample to a hemolysis reference chart if available. This can provide a qualitative estimate of the degree of hemolysis.
- **Quantify Hemolysis (Optional but Recommended):** If your laboratory has an automated analyzer, you can determine the Hemolysis Index (HI). The HI provides a quantitative measure of the free hemoglobin concentration in the sample.
- **Consult Data on Hemolysis Interference:** Refer to the table below to understand the potential impact of the estimated level of hemolysis on your iron measurement.
- **Decision Making:**
 - **Slight Hemolysis:** If the hemolysis is very slight and a new sample is impossible to obtain, you may choose to proceed with the assay but must report the results with a clear disclaimer acknowledging the potential for falsely elevated iron levels due to hemolysis.
 - **Moderate to Severe Hemolysis:** If the sample is moderately to severely hemolyzed, the results will be significantly inaccurate. It is highly recommended to discard the sample and obtain a new, non-hemolyzed specimen.[\[5\]](#)

Problem: I am unsure if my sample is hemolyzed. What should I do?

If you are uncertain, it is best to err on the side of caution.

- **Centrifugation Check:** Re-centrifuge the sample to ensure that the reddish color is in the supernatant (serum/plasma) and not due to incomplete separation of red blood cells.
- **Obtain a New Sample:** The most reliable approach is to collect a fresh sample, paying close attention to proper collection and handling techniques to prevent hemolysis.[\[5\]](#)

Problem: Can I correct my **Ferene-S** assay results for hemolysis?

While some laboratory tests have correction formulas for hemolysis, this is generally not recommended for serum iron assays.[\[7\]](#) The amount of iron released can be variable, and

applying a generic correction factor may not accurately reflect the true iron concentration. The most scientifically sound approach is to use a non-hemolyzed sample.

Quantitative Data on Hemolysis Interference

The following table summarizes the impact of different levels of hemolysis on serum iron concentration. The Hemolysis Index (HI) is an automated measurement, while the free hemoglobin concentration is a direct measure of the hemoglobin released from red blood cells. The "Mean Increase in Iron Concentration" indicates the potential overestimation of your results.

Degree of Hemolysis	Hemolysis Index (HI) Range (Approximate)	Free Hemoglobin (g/L)	Mean Increase in Iron Concentration (%)
None to Slight	< 20	0 - 0.2	Baseline
Slight	20 - 50	0.2 - 0.5	+25%
Mild	50 - 100	0.5 - 1.0	+50%
Moderate	100 - 250	1.0 - 2.5	+125%
Marked	250 - 500	2.5 - 5.0	+400%
Gross	> 500	> 5.0	> 800%

Data adapted from a study on the effects of hemolysis on serum iron concentrations.[\[8\]](#)[\[9\]](#)

Experimental Protocols

Manual Ferene-S Assay Protocol

This protocol provides a general procedure for the manual determination of iron in serum. Reagent concentrations and volumes may vary between commercial kits, so it is essential to consult the manufacturer's instructions.

Materials:

- **Ferene-S** Iron Reagent Kit (containing an iron releasing agent, a reducing agent like ascorbic acid, and **Ferene-S** chromogen)
- Iron Standard Solution
- Micropipettes and tips
- Spectrophotometer capable of reading at ~600 nm
- Cuvettes or 96-well plate
- Deionized water
- Serum or plasma samples

Procedure:

- Reagent Preparation: Prepare the working reagent according to the kit manufacturer's instructions. This may involve mixing a buffer/reducing agent with the **Ferene-S** chromogen solution.^{[1][10]}
- Standard Curve Preparation: Prepare a series of iron standards of known concentrations by diluting the stock iron standard with deionized water.
- Sample and Standard Preparation:
 - Pipette the appropriate volume of the working reagent into separate tubes or wells for the blank, standards, and samples.
 - Add the specified volume of deionized water (for the blank), each iron standard, and each serum/plasma sample to their respective tubes/wells.
- Incubation: Mix gently and incubate at room temperature for a specified time (typically 5-10 minutes) to allow for the color development to complete.^{[1][2]}
- Measurement: Measure the absorbance of the blank, standards, and samples at 600 nm using a spectrophotometer.^{[1][2]}

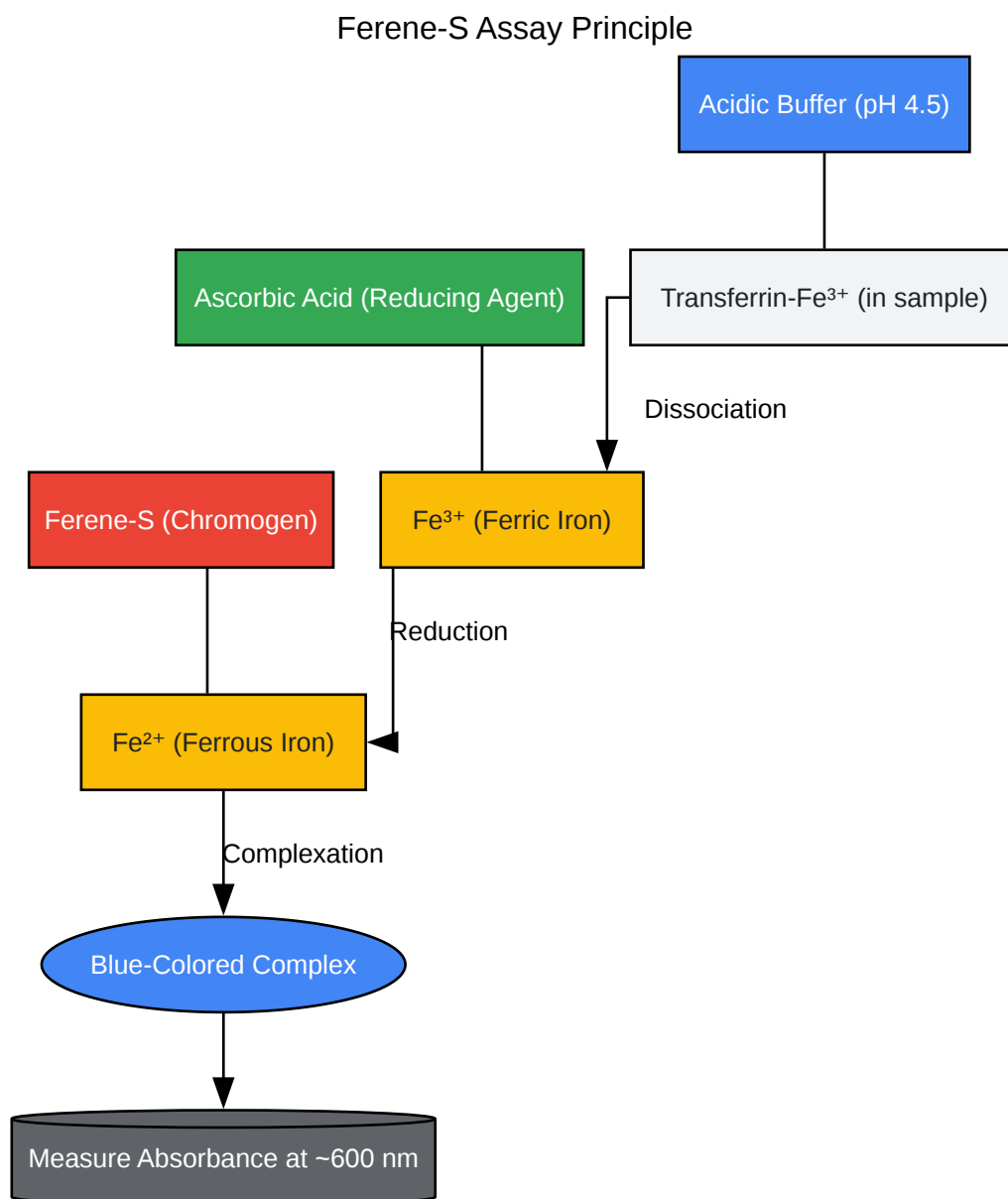
- Calculation:
 - Subtract the absorbance of the blank from the absorbance readings of the standards and samples.
 - Plot a standard curve of absorbance versus iron concentration for the standards.
 - Determine the iron concentration of the samples from the standard curve.

Protocol for Preventing Hemolysis During Sample Collection

To ensure the integrity of your samples for the **Ferene-S** assay, follow these best practices during blood collection and handling:[\[3\]](#)[\[5\]](#)

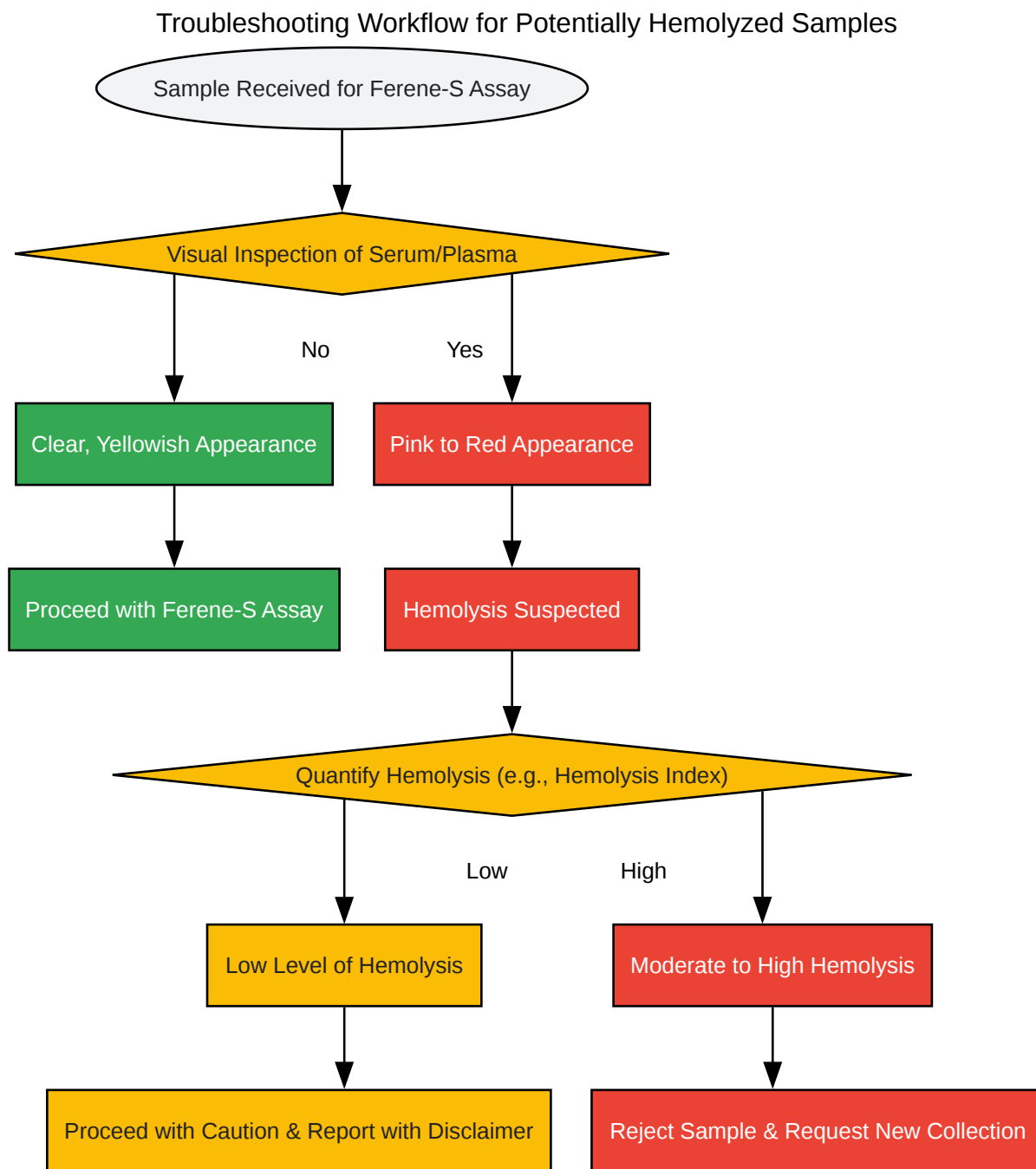
- **Select the Appropriate Venipuncture Site:** Choose a vein that is easily accessible to minimize trauma during needle insertion.
- **Use the Correct Needle Gauge:** A 21- or 22-gauge needle is generally recommended for routine venipuncture.
- **Allow Alcohol to Dry:** If using an alcohol wipe to cleanse the site, allow it to air dry completely before performing the venipuncture.
- **Avoid Prolonged Tourniquet Application:** A tourniquet should not be in place for more than one minute.
- **Gentle Blood Collection:** Avoid excessive suction or pressure when drawing blood.
- **Proper Tube Handling:** After collection, gently invert the tube 5-10 times to mix with any additives. Do not shake vigorously.
- **Prompt Centrifugation:** Centrifuge the blood sample to separate the serum or plasma within two hours of collection.
- **Careful Separation:** When transferring the serum or plasma to a new tube, be careful not to disturb the layer of red blood cells.

Visualizations



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Caption: Principle of the **Ferene-S** iron assay.



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Caption: Workflow for handling potentially hemolyzed samples.

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